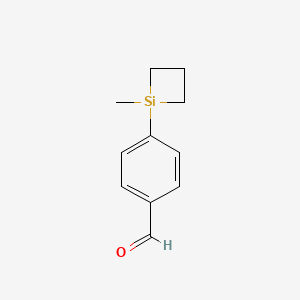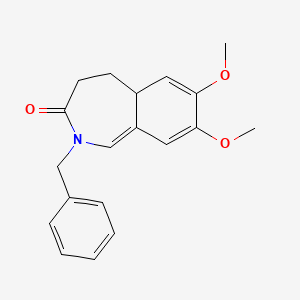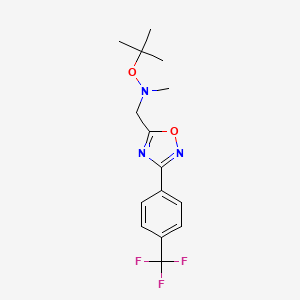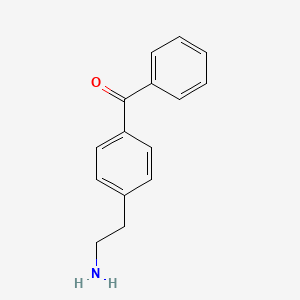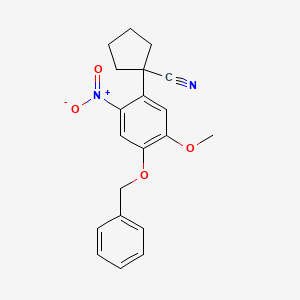![molecular formula C14H12ClFN2 B12832936 [4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride CAS No. 73663-75-9](/img/structure/B12832936.png)
[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride is a chemical compound with the molecular formula C14H11FN2.HCl and a molecular weight of 262.71 g/mol. It is characterized by the presence of a cyano group, a fluorophenyl group, and an ammonium chloride moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride typically involves the reaction of 4-fluorobenzyl cyanide with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Oxidation products include carboxylic acids and ketones.
Reduction: Reduction leads to the formation of primary amines.
Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-[Cyano(4-chlorophenyl)methyl]phenyl]ammonium chloride: Similar structure but with a chlorine atom instead of fluorine.
[4-[Cyano(4-bromophenyl)methyl]phenyl]ammonium chloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in [4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride imparts unique chemical and physical properties, such as increased electronegativity and reactivity, compared to its chlorine and bromine analogs. This makes it particularly valuable in certain chemical and biological applications.
Properties
CAS No. |
73663-75-9 |
|---|---|
Molecular Formula |
C14H12ClFN2 |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
[4-[cyano-(4-fluorophenyl)methyl]phenyl]azanium;chloride |
InChI |
InChI=1S/C14H11FN2.ClH/c15-12-5-1-10(2-6-12)14(9-16)11-3-7-13(17)8-4-11;/h1-8,14H,17H2;1H |
InChI Key |
LYKFRKLBPHTPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)
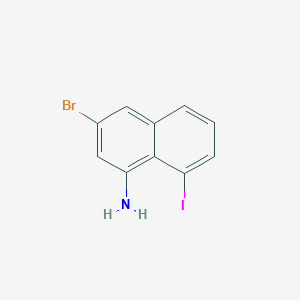
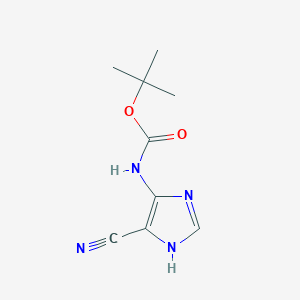
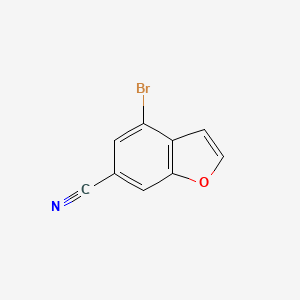
![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)
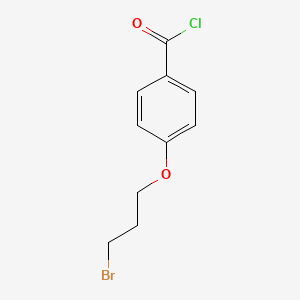
![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)
